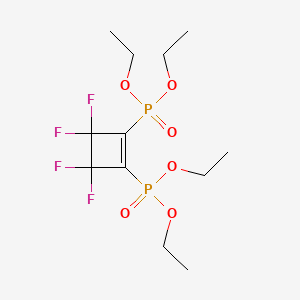
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene is an organophosphorus compound characterized by its unique structure, which includes two diethoxyphosphoryl groups and four fluorine atoms attached to a cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene typically involves the reaction of a suitable cyclobutene precursor with diethoxyphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters would also be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the cyclobutene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of phosphine oxides and other oxidized derivatives.
Reduction: Formation of phosphine derivatives and reduced cyclobutene compounds.
Substitution: Formation of substituted cyclobutene derivatives with various functional groups.
Scientific Research Applications
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene involves its interaction with molecular targets through its diethoxyphosphoryl groups and fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: An organophosphorus compound with similar structural features but different functional groups.
1,2-Bis(dicyclohexylphosphino)ethane: Another related compound with cyclohexyl groups instead of diethoxyphosphoryl groups.
1,2-Bis(diphenylphosphino)benzene: A compound with a benzene ring instead of a cyclobutene ring.
Uniqueness
1,2-Bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene is unique due to its combination of diethoxyphosphoryl groups and tetrafluorocyclobutene ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
4545-92-0 |
|---|---|
Molecular Formula |
C12H20F4O6P2 |
Molecular Weight |
398.22 g/mol |
IUPAC Name |
1,2-bis(diethoxyphosphoryl)-3,3,4,4-tetrafluorocyclobutene |
InChI |
InChI=1S/C12H20F4O6P2/c1-5-19-23(17,20-6-2)9-10(12(15,16)11(9,13)14)24(18,21-7-3)22-8-4/h5-8H2,1-4H3 |
InChI Key |
COQMETRYGZYKBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C(C1(F)F)(F)F)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



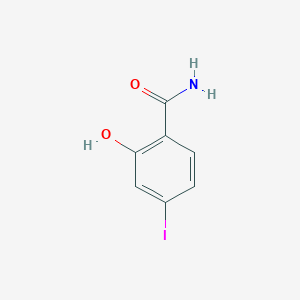
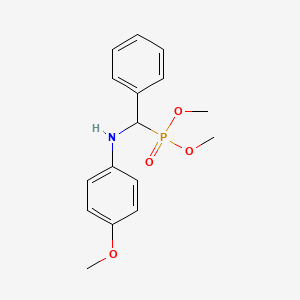



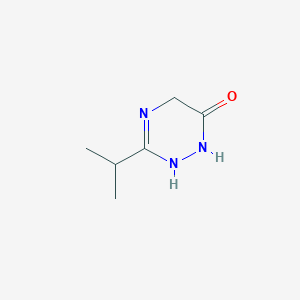
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
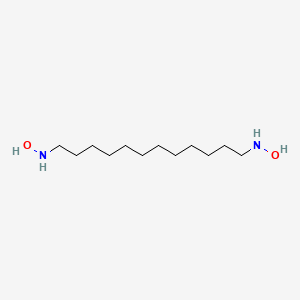
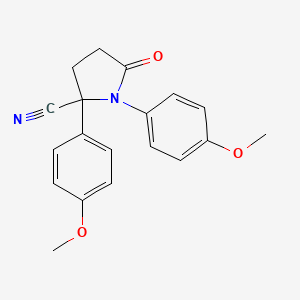
![Methyl 4-[(oxo-lambda~4~-sulfanylidene)amino]benzoate](/img/structure/B14151061.png)
![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
![1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151073.png)
